molecular formula C20H16FNO3S2 B2844913 3-(4-FLUOROBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]AZETIDINE CAS No. 1448045-57-5

3-(4-FLUOROBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]AZETIDINE

Cat. No.: B2844913
CAS No.: 1448045-57-5
M. Wt: 401.47
InChI Key: RLTBIIKDMIFYPP-UHFFFAOYSA-N
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Description

3-(4-FLUOROBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]AZETIDINE is a synthetic organic compound that features a complex molecular structure. This compound contains several functional groups, including a fluorophenyl group, a sulfonyl group, an azetidine ring, and a thiophenyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]AZETIDINE typically involves multiple steps, including the formation of the azetidine ring and the introduction of the sulfonyl and thiophenyl groups. Common synthetic routes may involve:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides or sulfonic acids.

    Attachment of the Fluorophenyl and Thiophenyl Groups: These can be introduced through coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3-(4-FLUOROBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]AZETIDINE can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-FLUOROBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]AZETIDINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. Compounds with similar structures have been studied for their activity as enzyme inhibitors, antimicrobial agents, and anticancer agents.

Industry

In industry, such compounds can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(4-FLUOROBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]AZETIDINE would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone
  • (3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone

Uniqueness

The uniqueness of 3-(4-FLUOROBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]AZETIDINE lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity, stability, and potential biological activity.

Properties

IUPAC Name

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(4-thiophen-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO3S2/c21-16-7-9-17(10-8-16)27(24,25)18-12-22(13-18)20(23)15-5-3-14(4-6-15)19-2-1-11-26-19/h1-11,18H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTBIIKDMIFYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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